(Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(N-methyl2-phenylethenesulfonamido)acetic acid involves several steps. One common synthetic route includes the reaction of N-methyl-2-phenylethenesulfonamide with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide (NaOH) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(N-methyl2-phenylethenesulfonamido)acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(N-methyl2-phenylethenesulfonamido)acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(N-methyl2-phenylethenesulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
2-(N-methyl2-phenylethenesulfonamido)acetic acid can be compared with other similar compounds, such as:
2-(N-methyl2-phenylethenesulfonamido)propionic acid: This compound has a similar structure but with a propionic acid group instead of an acetic acid group.
2-(N-methyl2-phenylethenesulfonamido)butyric acid: This compound features a butyric acid group, offering different chemical properties and reactivity.
2-(N-methyl2-phenylethenesulfonamido)valeric acid: This compound contains a valeric acid group, which may affect its biological activity and applications.
Properties
Molecular Formula |
C11H13NO4S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-[methyl(2-phenylethenylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO4S/c1-12(9-11(13)14)17(15,16)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14) |
InChI Key |
LIDGHXOLAIVENL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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